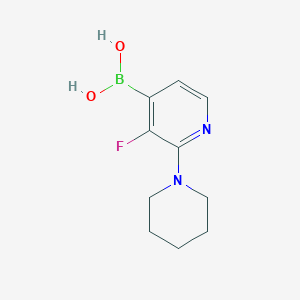

3-Fluoro-2-piperidinopyridine-4-boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Fluoro-2-piperidinopyridine-4-boronic acid is a potent chemical compound that has gained immense popularity among researchers and scientists in recent years due to its wide range of potential applications. It has a CAS Number of 2377606-55-6 and a linear formula of C10H14BFN2O2 .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as this compound, involves methods for the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles .Wissenschaftliche Forschungsanwendungen

Biomaterial Applications

Boronic acids, including derivatives like 3-Fluoro-2-piperidinopyridine-4-boronic acid, are significant in biomaterials due to their ability to bind with biologically relevant diols, such as saccharides and peptidoglycans. This binding facilitates the creation of hydrogels with dynamic covalent or responsive behavior, essential in sensing, delivery, and materials chemistry (Brooks, Deng, & Sumerlin, 2018).

Fluorinated Boronic Acid for Diol Recognition

Fluorinated boronic acid-appended compounds, derived from structures like this compound, are utilized to detect and differentiate diol-containing analytes through (19)F NMR spectroscopy. This method is effective for identifying bioanalytes like catechol, dopamine, and various sugars under physiological conditions (Axthelm, Görls, Schubert, & Schiller, 2015).

Boron Chemistry in Nanostructures

Derivatives of this compound contribute to the assembly of boronic acids with other compounds to form complex structures. These structures include hydrogen-bonded networks with applications in the development of nanostructures and materials science (Rodríguez-Cuamatzi et al., 2009).

Glucose Sensing Materials

Fluorinated boronic acid derivatives, such as this compound, are key in constructing glucose sensing materials. These materials function at physiological pH and are crucial in medical and biological applications (Das et al., 2003).

Pharmaceutical and Biological Applications

Compounds like this compound are synthesized and characterized for their potential in pharmaceutical and biological applications. Their interaction with organic compounds and biological molecules makes them candidates for medicinal and biological studies (Hernández-Negrete et al., 2021).

Luminescent Materials and Organic Electronics

Derivatives of this compound are used in the synthesis of luminous materials, such as BODIPY dyes, for applications in science, medicine, and biotechnology. These derivatives have notable roles in the postfunctionalization of boron dipyrromethene core, enhancing luminescent properties for varied applications (Boens et al., 2019).

Chemical Sensors and OLED Applications

Organoboron compounds, including fluorinated derivatives, are utilized in materials chemistry for their properties as chemical sensors and emitters in OLEDs (Organic Light-Emitting Diodes). Their donor-acceptor charge-transfer properties make them highly efficient in these applications (Hudson & Wang, 2009).

Sensing Applications in Analytical Chemistry

The unique interactions of boronic acids with diols and Lewis bases, as seen in derivatives of this compound, are harnessed in various sensing applications. These include both homogeneous assays and heterogeneous detection, contributing significantly to analytical chemistry (Lacina, Skládal, & James, 2014).

Eigenschaften

IUPAC Name |

(3-fluoro-2-piperidin-1-ylpyridin-4-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BFN2O2/c12-9-8(11(15)16)4-5-13-10(9)14-6-2-1-3-7-14/h4-5,15-16H,1-3,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOAHGMBEPDUKHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=NC=C1)N2CCCCC2)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-methylpyridin-2-yl)prop-2-enamide](/img/structure/B2695454.png)

![6-(3,4-dichlorobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2695455.png)

![2-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N,N-bis(2-hydroxyethyl)acetamide](/img/structure/B2695456.png)

![N-(4-bromo-2-methylphenyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2695468.png)

![1-Benzyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2695469.png)

![3-[(3-Chloro-4-methylphenyl)amino]propanoic acid](/img/structure/B2695470.png)

![[(3-Bromophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2695473.png)

![3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2695474.png)

![9-benzyl-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2695475.png)